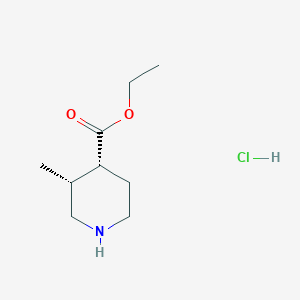![molecular formula C17H10F2N2O4S B2358114 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,6-difluorobenzoate CAS No. 877636-01-6](/img/structure/B2358114.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,6-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound was derived from a high-throughput screening (HTS) of the 330,600 compound MLSMR collection . The synthetic methodology, development of structure-activity relationship (SAR), and initial in vitro pharmacologic characterization are also presented .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyran ring attached to a pyrimidinyl group via a sulfanylmethyl linkage, and a difluorobenzoate group attached to the pyran ring .Applications De Recherche Scientifique
Environmental Exposure and Health Impacts
A significant area of research involves understanding how exposure to various chemical compounds, including pyrethroid insecticides and other chemically related compounds, affects human health. For instance, studies have been conducted on the exposure of children and adults to pyrethroid metabolites, assessing the potential health risks associated with their widespread use in agriculture and household pest control (Ueyama et al., 2022; Babina et al., 2012). These studies often focus on the biomonitoring of urinary metabolites to assess exposure levels and potential health effects.
Pharmacokinetics and Drug Efficacy
Another area of research involves the pharmacokinetics, metabolism, and efficacy of drugs, as seen in studies on the metabolism and excretion of certain pharmaceutical compounds (Shilling et al., 2010). These studies are crucial for understanding how drugs are processed in the body, their safety profiles, and their therapeutic potential.
Chemical Exposure in Environmental Settings
Research on environmental exposure to chemical compounds, especially in children, provides insight into the ubiquity of chemical compounds in our surroundings and their potential impacts on health. For example, the study of urinary excretion of organophosphate and pyrethroid pesticides in children offers valuable data on the exposure levels to these chemicals in different living environments and potential neurobehavioral effects (Wang et al., 2016).
Mécanisme D'action
This compound has been characterized as a potent APJ functional antagonist in cell-based assays . It is >37-fold selective over the closely related angiotensin II type 1 (AT1) receptor . This antagonist showed no significant binding activity against 29 other GPCRs, except to the κ-opioid and benzodiazepinone receptors .
Propriétés
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F2N2O4S/c18-11-3-1-4-12(19)15(11)16(23)25-14-8-24-10(7-13(14)22)9-26-17-20-5-2-6-21-17/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESWYJULXLXNSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenoxy)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2358032.png)
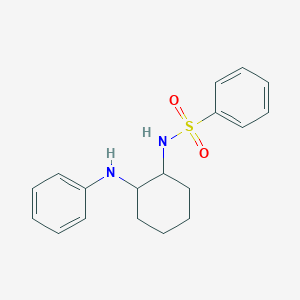
![2-Amino-6-[4-(6-chloro-2-pyridinyl)-1-piperazinyl]pyridine-3,5-dicarbonitrile](/img/structure/B2358036.png)
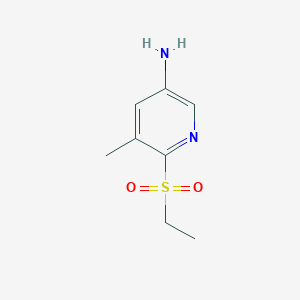
![(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2358038.png)

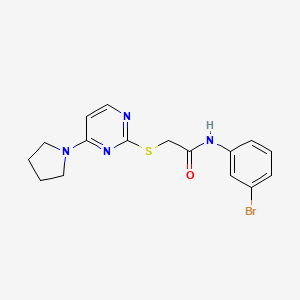
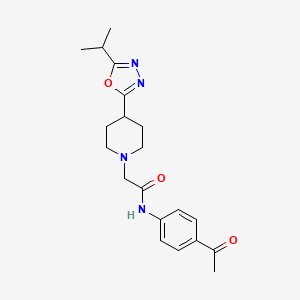
![NCGC00385193-01_C47H74O17_Olean-12-en-28-oic acid, 3-[[O-6-deoxy-alpha-L-mannopyranosyl-(1->3)-O-[beta-D-xylopyranosyl-(1->2)]-beta-D-glucopyranuronosyl]oxy]-, (3beta,5xi,9xi,18xi)-](/img/structure/B2358043.png)
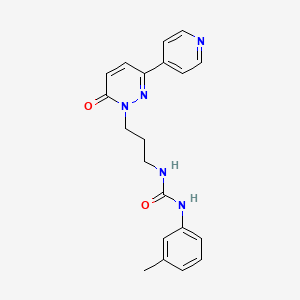

![2-Chloro-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]acetamide](/img/structure/B2358051.png)
![5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2358053.png)
